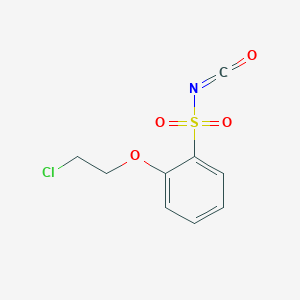
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate typically involves the reaction of 2-chloroethanol with benzenesulfonyl chloride to form 2-chloroethoxybenzenesulfonyl chloride . This intermediate is then reacted with isocyanic acid to produce the final compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.
Major Products Formed:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Sulfonamides: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
Chemistry: O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate is used as an intermediate in the synthesis of various sulfonylurea herbicides, which are crucial for agricultural weed control .
Biology and Medicine: In biological research, this compound can be used to study enzyme inhibition and protein modification due to its reactive isocyanate group .
Industry: In the industrial sector, it is used in the production of herbicides and other agrochemicals .
Mecanismo De Acción
The mechanism of action of O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying enzymes and studying their functions .
Comparación Con Compuestos Similares
- O-(B-ChloroEthoxy)BenzeneSulfonylChloride
- O-(B-ChloroEthoxy)BenzeneSulfonamide
Uniqueness: O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate is unique due to its isocyanate group, which provides distinct reactivity compared to its sulfonyl chloride and sulfonamide counterparts. This makes it particularly useful for applications requiring covalent modification of biomolecules .
Propiedades
IUPAC Name |
2-(2-chloroethoxy)-N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c10-5-6-15-8-3-1-2-4-9(8)16(13,14)11-7-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUQMNDJBRYRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598666 | |
| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99722-82-4 | |
| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
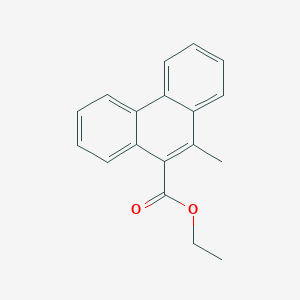
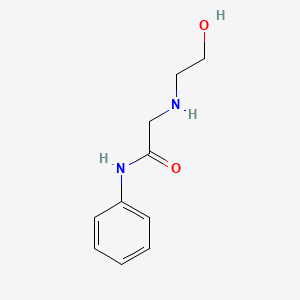

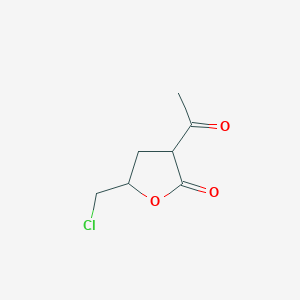
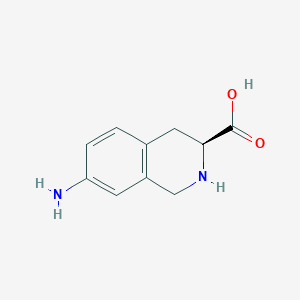
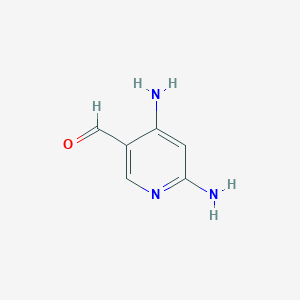
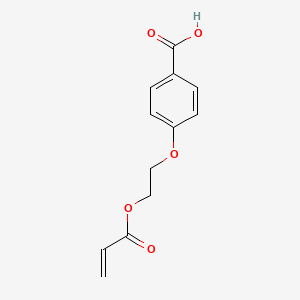
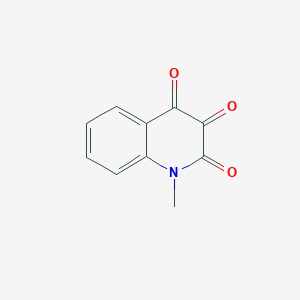
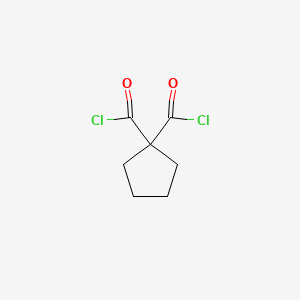
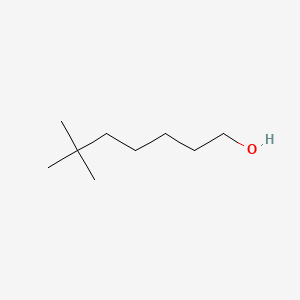


![1-[(6-Chloropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1627582.png)

